2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22FN3O2S and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- An efficient synthesis of pyrimidine derivatives has been reported, demonstrating significant cytotoxicity against human cancer cell lines, including lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231), with some compounds showing potency comparable or superior to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015). These findings highlight the potential of fluorinated pyrimidine hybrids as anticancer agents.
Antibacterial and Antifungal Activity
- New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds showed high activity against Candida fungus species, surpassing that of fluconazole, indicating their potential as antimicrobial agents (Kahveci et al., 2020).
Anti-inflammatory and Antinociceptive Properties
- Research into thiazolo[3,2-a]pyrimidine derivatives has shown that certain compounds possess significant anti-inflammatory and antinociceptive activities, suggesting their utility in the development of new therapeutic agents for pain and inflammation management (Alam et al., 2010).
Antitubercular Agents
- A study on benzocoumarin-pyrimidine hybrids has revealed potent antitubercular activity against the M.tb H37Rv strain, with some compounds displaying minimal cytotoxicity towards Vero cells. This suggests the potential of these hybrids as leads for the development of new antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).
Antiviral Activity Against Hepatitis B
- A novel compound has been synthesized and evaluated for its inhibitory activity against Hepatitis B virus (HBV), showing nanomolar in vitro efficacy. This underlines the compound's potential as a new inhibitor for HBV treatment (Ivashchenko et al., 2019).
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-21-13-11-18(12-14-21)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-20-9-5-6-10-23(20)28/h2-15,29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGLGUGNSQQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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